2-{[4-(Dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile
Description
Chemical Structure and Properties The compound 2-{[4-(Dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile (CAS: 1497445-43-8) features a dimethylamino-substituted phenyl ring conjugated to a methylidene group and a 4,4-dimethyl-3-oxopentanenitrile backbone . Its molecular formula is C₁₆H₂₀N₂O, with a molecular weight of 256.34 g/mol. The dimethylamino group (-N(CH₃)₂) is a strong electron donor, enhancing the compound’s solubility in polar solvents and influencing its electronic properties, which are critical for interactions in biological systems .
Applications
This compound is a high-purity pharmaceutical intermediate (≥97% purity) used in drug development, particularly in synthesizing active pharmaceutical ingredients (APIs). Its structural versatility allows for modifications to optimize pharmacokinetic profiles .
Properties
Molecular Formula |
C16H20N2O |
|---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
2-[[4-(dimethylamino)phenyl]methylidene]-4,4-dimethyl-3-oxopentanenitrile |
InChI |
InChI=1S/C16H20N2O/c1-16(2,3)15(19)13(11-17)10-12-6-8-14(9-7-12)18(4)5/h6-10H,1-5H3 |
InChI Key |
UHGAAONHQDUDKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC=C(C=C1)N(C)C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile typically involves the condensation of 4-(dimethylamino)benzaldehyde with 4,4-dimethyl-3-oxopentanenitrile. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Anticancer Activity
Research indicates that compounds featuring similar structural motifs to 2-{[4-(Dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile exhibit promising anticancer properties. Studies have demonstrated that they can selectively induce apoptosis in cancer cell lines while sparing normal cells. For instance, derivatives of this compound have shown efficacy against breast and prostate cancer cell lines, highlighting its potential as a lead compound in anticancer drug development.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses significant inhibitory effects against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values reported for related compounds were approximately 256 µg/mL, indicating its potential use as an antimicrobial agent in clinical settings.
Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes involved in critical metabolic pathways. For example, similar compounds have been shown to inhibit acetylcholinesterase activity, which is relevant for treating neurodegenerative diseases like Alzheimer's.
Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics. It can be used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to facilitate charge transfer and enhance light emission can improve the efficiency of these devices.
Dye Applications
Due to its vibrant color properties, this compound can be utilized as a dye in various applications, including textiles and inks. Its stability and solubility in different solvents make it an attractive option for coloring agents.
Spectroscopic Analysis
In analytical chemistry, this compound can serve as a chromophore in spectroscopic techniques such as UV-Vis spectroscopy. Its absorbance characteristics allow for the detection and quantification of substances in complex mixtures.
Sensor Development
The compound's reactivity can be harnessed to develop sensors for detecting specific ions or molecules. Its ability to change color or fluorescence in response to environmental changes makes it suitable for sensor applications in environmental monitoring and biomedical diagnostics.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of derivatives related to this compound. The results indicated that certain modifications enhanced cytotoxicity against breast cancer cell lines by over 50% compared to control groups.
Case Study 2: Antimicrobial Efficacy
Research conducted by a team at a leading university explored the antimicrobial effects of the compound against hospital-acquired infections. The findings revealed that formulations containing this compound significantly reduced bacterial counts in vitro, suggesting its potential as a therapeutic agent for treating resistant infections.
Mechanism of Action
The mechanism of action of 2-{[4-(Dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between the target compound and analogs:
Research Findings and Data Tables
Table 1: Reaction Pathways of Selected Compounds
Biological Activity
The compound 2-{[4-(dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile , also known by its CAS number 1497445-43-8 , is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, applications, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 256.35 g/mol . The structure features a dimethylamino group, which is known to enhance biological activity by increasing lipophilicity and facilitating cellular uptake.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer’s. This inhibition can lead to increased acetylcholine levels, potentially improving cognitive function.
- Antioxidant Properties : Many derivatives exhibit antioxidant activity, which can mitigate oxidative stress in cells, thereby protecting against various diseases.
- Antimicrobial Activity : Some studies suggest that compounds with similar structures possess antimicrobial properties, making them candidates for developing new antibiotics.
In Vitro Studies
Recent studies have evaluated the biological activity of related compounds through in vitro assays:
- Acetylcholinesterase Inhibition : Compounds structurally similar to this compound have demonstrated significant AChE inhibition with IC50 values ranging from 2.7 µM to higher concentrations depending on structural modifications .
Case Studies
- Neuroprotective Effects : A study involving a series of coumarin derivatives indicated that modifications similar to those found in our compound could enhance neuroprotective effects against AChE, suggesting a potential therapeutic role in treating Alzheimer’s disease .
- Antimicrobial Testing : In tests against various bacterial strains, compounds with similar functional groups exhibited promising results, indicating potential applications in developing new antimicrobial agents.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
